1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
1-Phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound featuring a piperidine core substituted with a trifluoromethyl-oxadiazole moiety and a phenylmethanesulfonyl group. Its structure combines three pharmacologically significant motifs:
- Piperidine: A six-membered heterocyclic amine widely utilized in medicinal chemistry for its conformational flexibility and bioavailability.
- 1,3,4-Oxadiazole: A nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in bioactive molecules.
- Trifluoromethyl group: A lipophilic electron-withdrawing group that improves membrane permeability and resistance to oxidative metabolism.
The compound is synthesized via multi-step protocols, typically involving nucleophilic substitution or coupling reactions. For example, analogous compounds are prepared by reacting 1,3,4-oxadiazole nucleophiles with sulfonyl-piperidine electrophiles in polar aprotic solvents like DMF under basic conditions (LiH or Na₂CO₃) . Structural elucidation is achieved through IR (C=N stretching ~1610 cm⁻¹), ¹H-NMR (piperidine protons at δ 1.5–3.0 ppm), and mass spectrometry .
Properties
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c16-15(17,18)14-20-19-13(24-14)12-6-8-21(9-7-12)25(22,23)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXQWKMBNDPPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to first synthesize the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .
Scientific Research Applications
1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on biological activity, physicochemical properties, and synthetic pathways. Key analogs include:
Key Comparative Insights
- Bioactivity : The trifluoromethyl-oxadiazole moiety in the target compound enhances metabolic stability compared to phenyl-substituted analogs, as evidenced by higher in vitro half-life (t₁/₂ > 4 hours vs. 2 hours for phenyl derivatives) . However, spirochromene-containing analogs exhibit superior enzyme inhibition (IC₅₀ ~16 nM) due to enhanced hydrophobic interactions with target proteins .
- Synthetic Complexity : The target compound requires fewer steps (4–5 steps) compared to spirochromene derivatives (6–7 steps), improving scalability .
- Physicochemical Properties :
- LogP : The trifluoromethyl group increases lipophilicity (calculated LogP: 3.2 vs. 2.8 for phenyl analogs), favoring blood-brain barrier penetration.
- Aqueous Solubility : Reduced solubility (0.12 mg/mL) compared to pyridazine-linked spiro derivatives (0.45 mg/mL) due to decreased polarity .
Biological Activity
1-Phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the oxadiazole ring followed by piperidine substitution. The general synthetic route can be summarized as follows:
- Formation of the Oxadiazole Ring : The trifluoromethyl group is introduced into the oxadiazole structure through reactions involving suitable precursors.
- Piperidine Substitution : The piperidine ring is then substituted with the phenylmethanesulfonyl moiety.
Antiviral Activity
Research has demonstrated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds with similar structures have been shown to possess activity against various viruses, including HIV and HSV-1. In vitro studies indicated that certain derivatives displayed moderate protection against these viruses, highlighting the potential for further development in antiviral therapies .
Antibacterial Properties
The antibacterial activity of piperidine derivatives has also been explored. Compounds containing similar functional groups have shown effectiveness against Gram-positive bacteria. For example, studies have reported Minimum Inhibitory Concentrations (MIC) as low as 2.0 µM against specific strains such as Micrococcus luteus .
The mechanisms underlying the biological activities of these compounds often involve interactions with specific biological targets. For instance:
- Inhibition of Viral Replication : Some piperidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which prevent viral replication by inhibiting key enzymes involved in the viral life cycle .
- Bacterial Cell Wall Disruption : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or function, leading to cell lysis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
